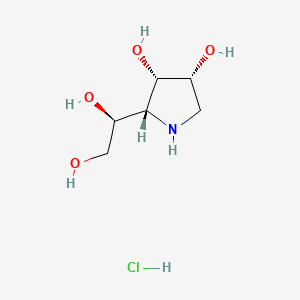

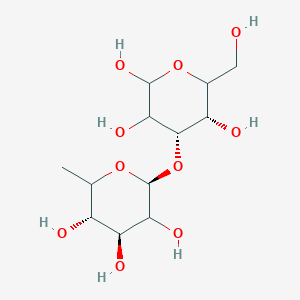

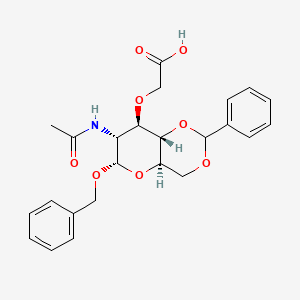

![molecular formula C₄₅H₈₇NO₅SSi₃ B1140035 (3S,6R,7S,8S,12Z,15S,16E)-1,3,15-三-{[叔丁基(二甲基)甲硅烷基]氧基}-7-羟基-4,4,6,8,12,16-己 CAS No. 193146-49-5](/img/structure/B1140035.png)

(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-三-{[叔丁基(二甲基)甲硅烷基]氧基}-7-羟基-4,4,6,8,12,16-己

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step reactions, employing strategies such as protection/deprotection of functional groups and selective functionalization. One relevant approach is the utilization of tert-butyl(dimethyl)silyl groups as protective groups for alcohols and other reactive functionalities during synthesis steps. For example, the synthesis of complex organometallic compounds has been demonstrated through methods that might be applicable to the synthesis of the compound , showcasing the importance of silyl groups in facilitating synthesis while protecting sensitive functional groups from undesirable reactions (Diedrich et al., 1999).

Molecular Structure Analysis

The molecular structure of organosilicon compounds, particularly those with tert-butyl(dimethyl)silyl groups, is characterized by the steric effects and stability conferred by the silyl groups. These groups can significantly influence the overall molecular conformation and reactivity. For instance, the crystal structure analysis of related compounds has provided insights into how silyl groups affect molecular geometry, facilitating the understanding of their chemical behavior and reactivity (Eberle et al., 2009).

Chemical Reactions and Properties

The tert-butyl(dimethyl)silyl groups play a crucial role in the chemical properties of organosilicon compounds. They can enhance the stability of sensitive functional groups through protection, influence the selectivity of chemical reactions, and are removable under specific conditions, allowing for subsequent chemical transformations. The versatility of these groups in synthetic chemistry is highlighted by their application in various chemical reactions, including cyclizations, rearrangements, and cross-coupling reactions (Jagadish et al., 2011).

科学研究应用

有机合成中的立体控制

含硅化合物在有机合成中实现立体控制方面发挥着重要作用。例如,(-)-四氢脂质素的合成利用了 β-甲硅烷基酯的烷基化和烯丙基甲硅烷的氢硼化,展示了高水平的开链立体控制。这种方法举例说明了含硅化合物在合成具有精确立体化学的复杂分子的效用 (Fleming & Lawrence, 1998)。

增强药物细胞毒性

发现叔丁基二甲基甲硅烷基可以增强药物对人类肿瘤细胞的细胞毒性作用。一项研究合成了具有该基团的对映体纯双取代四氢吡喃,并评估了它们对 HL60 人类白血病细胞和 MCF7 人类乳腺癌细胞的体外功效,突出了含硅基团在药物化学中的潜力 (Donadel 等人,2005)。

多核锌(II) 烷基衍生物表征

对多核锌(II) 烷基衍生物(包括带有叔丁基基团的衍生物)的研究,提供了对这些配合物的结构和反应性方面的见解。这项研究有助于了解它们在催化和材料科学中的潜在应用 (Dinger & Scott, 2001)。

合成中使用碘化铟(I)

使用碘化铟(I) 原位形成对映体富集的炔丙基铟试剂展示了有机合成中的另一个应用,促进了与醛的加成。此类方法扩展了构建具有复杂立体化学分子的工具箱 (Johns, Grant, & Marshall, 2003)。

属性

IUPAC Name |

(3S,7S,8S,12Z,15S,16E)-1,3,15-tris[[tert-butyl(dimethyl)silyl]oxy]-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H87NO5SSi3/c1-32(26-27-38(50-54(19,20)43(9,10)11)34(3)30-37-31-52-36(5)46-37)24-23-25-33(2)40(47)35(4)41(48)45(15,16)39(51-55(21,22)44(12,13)14)28-29-49-53(17,18)42(6,7)8/h26,30-31,33,35,38-40,47H,23-25,27-29H2,1-22H3/b32-26-,34-30+/t33-,35?,38-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWGOKRSLJTZLR-OSLNQJGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)[C@@H](C(C)C(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H87NO5SSi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858524 |

Source

|

| Record name | (7S,11S,12S,16Z,19S)-7-{[tert-Butyl(dimethyl)silyl]oxy}-11-hydroxy-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam | |

CAS RN |

193146-49-5 |

Source

|

| Record name | (7S,11S,12S,16Z,19S)-7-{[tert-Butyl(dimethyl)silyl]oxy}-11-hydroxy-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

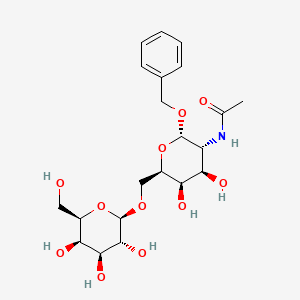

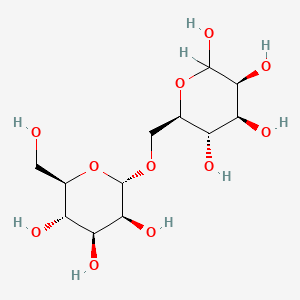

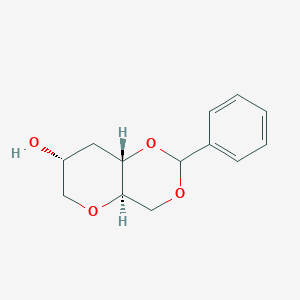

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

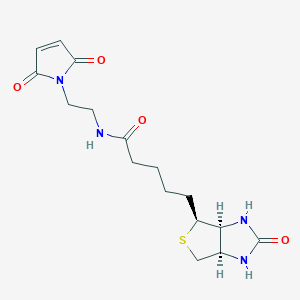

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)